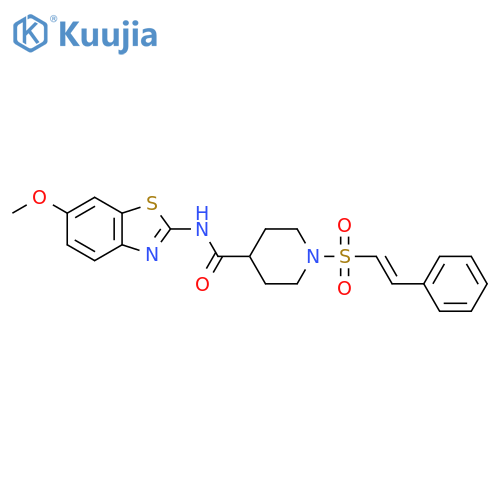

Cas no 871550-54-8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

871550-54-8 structure

商品名:N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 871550-54-8

- EN300-26613124

- N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide

- Z27678104

-

- インチ: 1S/C22H23N3O4S2/c1-29-18-7-8-19-20(15-18)30-22(23-19)24-21(26)17-9-12-25(13-10-17)31(27,28)14-11-16-5-3-2-4-6-16/h2-8,11,14-15,17H,9-10,12-13H2,1H3,(H,23,24,26)/b14-11+

- InChIKey: JWBPXZXOYHVGLW-SDNWHVSQSA-N

- ほほえんだ: S(/C=C/C1C=CC=CC=1)(N1CCC(C(NC2=NC3C=CC(=CC=3S2)OC)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 457.11299857g/mol

- どういたいしつりょう: 457.11299857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 125Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26613124-0.05g |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide |

871550-54-8 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

871550-54-8 (N-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量